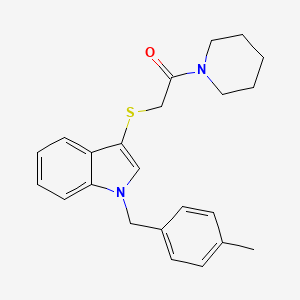

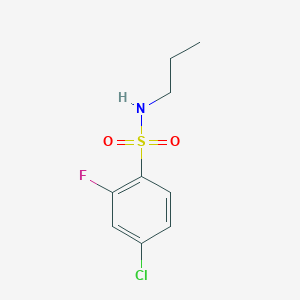

![molecular formula C11H12ClNO3 B2475066 Spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylic acid;hydrochloride CAS No. 2375271-11-5](/img/structure/B2475066.png)

Spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiro compounds are a class of organic compounds that have two rings sharing a single atom . They have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers . They are known for their antioxidant activities and have been found to be involved in the development and progression of numerous diseases such as cancer, senile cataracts, kidney failure, diabetes, high blood pressure, cirrhosis, and neurodegenerative diseases .

Synthesis Analysis

Spirocyclic oxindoles, a type of spiro compound, can be synthesized using stereoselective approaches . A multicomponent synthetic method has been introduced for the formation of new spiroindole quinazolines . This involves the use of isatoic anhydride, isatin, and primary amine, catalyzed by β-cyclodextrin in an aqueous medium .Molecular Structure Analysis

Spiro compounds are inherently highly 3-dimensional structures. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings . This unique structure allows spirocyclic compounds to improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .Chemical Reactions Analysis

Spiro compounds have been found to act as antioxidants, substances that may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) . They have been reported as inhibitors of the growth of human colon adenocarcinoma and the HL-60 p leukemia cell line and the production of the HIV-1 p-24 virus .Applications De Recherche Scientifique

Antibacterial Agents : Kiely, Schroeder, and Sesnie (1988) explored the incorporation of a spiro cyclopropyl group into an "ofloxacin" type of quinolone antibacterial agent. They found that the compounds prepared showed diminished in vitro minimum inhibitory values and in vivo mouse protection results compared to the parent, ofloxacin (Kiely, Schroeder, & Sesnie, 1988).

Synthesis of Complex Compounds : Yong, Ung, Pyne, Skelton, and White (2007) described the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its derivatives. They utilized diastereoselective cyclopropanation reactions, highlighting the utility of spiro compounds in complex chemical syntheses (Yong et al., 2007).

Facile Preparation of Spirocyclopropane-Annelated Heterocycles : Meijere, Kuchuk, Sokolov, Labahn, Rauch, Es-Sayed, and Krämer (2003) developed an approach for the preparation of various spirocyclopropane-annelated heterocycles, demonstrating the versatility of spiro compounds in organic synthesis (Meijere et al., 2003).

Molecular Modelling in Stereochemistry : Jakubowska, Fijałowski, Nowaczyk, Żuchowski, and Kulig (2015) used molecular modelling to explain the stereochemistry observed in the alkylation of oxazinone-derived glycine equivalents, highlighting the role of spiro compounds in understanding complex stereochemical processes (Jakubowska et al., 2015).

Spirocyclopropane in Anticonvulsant Evaluation : Scott, Moore, Zalucky, Nicholson, Lee, and Hinko (1985) synthesized various spirocyclopropane compounds and evaluated their anticonvulsant activity. They found that one particular compound, Spiro[4.6]undecane-2-carboxylic acid, showed promising results in some evaluations (Scott et al., 1985).

Novel Spiro Heterocycles Synthesis : Saxena, Goswami, Khanna, Bhagat, and Jain (2004) carried out a one-pot synthesis of novel spiro heterocycles, demonstrating the compound's potential in the synthesis of environmentally benign chemicals (Saxena et al., 2004).

Photochromic and Thermochromic Properties : Luk’yanov, Ryabukhin, Dorofeenko, Nivorozhkin, and Minkin (1978) obtained new spiropyrans with photochromic properties by condensing certain compounds with aromatic o-hydroxy aldehydes, highlighting the potential of spiro compounds in photo- and thermochromic applications (Luk’yanov et al., 1978).

Mécanisme D'action

While the specific mechanism of action for “Spiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane]-8-carboxylic acid;hydrochloride” is not available, spiro compounds in general have been found to act as antioxidants . They may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) .

Orientations Futures

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Spiro compounds, due to their numerous biological activities and structural versatility, continue to be an area of interest in drug discovery .

Propriétés

IUPAC Name |

spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3.ClH/c13-10(14)7-2-1-3-8-9(7)15-11(4-5-11)6-12-8;/h1-3,12H,4-6H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNWONNNSCHCIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNC3=CC=CC(=C3O2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2474983.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2474985.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2474992.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2474993.png)

![(E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2474994.png)

![2-(2,5-dimethylphenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2474996.png)

![4-Methyl-N-[2,2,2-trichloro-1-(toluene-4-sulfonyl)-ethyl]-benzamide](/img/structure/B2474998.png)

![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide](/img/structure/B2475002.png)

![2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2475005.png)